molecular formula C18H16N2O3 B2815548 4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-93-0

4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No.: B2815548
CAS No.: 1030089-93-0
M. Wt: 308.337
InChI Key: DCURGPIICIOWKW-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative featuring a 3-methoxyphenylamino substituent at position 4, a methyl group at position 6, and a carboxylic acid group at position 2. The amino group at position 4 may enhance solubility and binding affinity, while the carboxylic acid contributes to polarity and ionic interactions .

Properties

IUPAC Name

4-(3-methoxyanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-6-7-15-14(8-11)16(10-17(20-15)18(21)22)19-12-4-3-5-13(9-12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCURGPIICIOWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic Acid ()
  • Substituents : 4-Isopropoxyphenyl (position 2), methyl (position 6), carboxylic acid (position 4).
  • Key Differences: The absence of an amino group and the isopropoxy substituent (vs. This may decrease affinity for targets requiring polar interactions, such as P-gp .
  • Application: Noted for structural similarity but lacks reported biological data.
2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic Acid (6d) ()
  • Substituents : 2-Methoxyphenyl (position 2), methylsulfonamido (position 3), carboxylic acid (position 4).
  • This compound showed neurokinin-3 receptor antagonism, suggesting divergent biological targets compared to the amino-substituted target compound .
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid ()
  • Substituents : Chlorine (position 6), 3-methylphenyl (position 2), carboxylic acid (position 4).
  • Used as a research chemical, its activity profile remains uncharacterized .

Functional Group Modifications

Amino vs. Methoxy Groups
  • The 3-methoxyphenylamino group in the target compound enables hydrogen bonding and π-π stacking, critical for receptor binding.
  • Chlorinated Derivatives (e.g., ): Chlorine’s electronegativity enhances reactivity but may introduce toxicity risks compared to methoxy or amino groups .
Carboxylic Acid Position
  • The carboxylic acid at position 2 (target compound) vs. position 4 (e.g., ) alters molecular conformation. Position 2 may sterically hinder interactions with certain enzymes, while position 4 could align better with catalytic pockets .

Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Solubility LogP (Predicted)
Target Compound 4-[(3-MeO-Ph)NH], 6-Me, 2-COOH ~337.35 Moderate (aqueous) ~2.5
2-(4-Isopropoxyphenyl)-6-Me-Q-4-COOH 2-(iPrO-Ph), 6-Me, 4-COOH ~351.38 Low (lipophilic) ~3.8
6d 2-(2-MeO-Ph), 3-MeSO2NH, 4-COOH ~386.41 Moderate (DMSO) ~2.9
6-Cl-2-(3-MePh)-Q-4-COOH 6-Cl, 2-(3-MePh), 4-COOH 297.73 Low (DMSO) ~4.1
  • Solubility: The target compound’s amino group improves aqueous solubility compared to chlorinated or isopropoxy derivatives.
  • Lipophilicity (LogP) : Chlorinated and isopropoxy-substituted compounds exhibit higher LogP values, favoring membrane permeability but risking off-target binding.

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